2-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine
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Overview
Description
2-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a thiazole ring fused to a pyridine ring, connected to a piperazine ring, which is further linked to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available substancesThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained in good yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
2-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and cellular pathways.
Medicine: It has potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. This interaction is often mediated by hydrogen bonds, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Another thiazole-pyridine fused compound with similar biological activities.
Pyrano[2,3-d]thiazole: A compound with a thiazole ring fused to a pyran ring, used in drug development.
Thiazolo[5,4-d]thiazole: A compound with two thiazole rings fused together, known for its fluorescence properties.
Uniqueness
2-(4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine is unique due to its specific combination of rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H14N6S |
---|---|
Molecular Weight |
298.37 g/mol |
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C14H14N6S/c1-3-16-13(17-4-1)19-6-8-20(9-7-19)14-18-11-10-15-5-2-12(11)21-14/h1-5,10H,6-9H2 |
InChI Key |
VPFRZDOUMFTIMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C3=NC4=C(S3)C=CN=C4 |
Origin of Product |
United States |
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